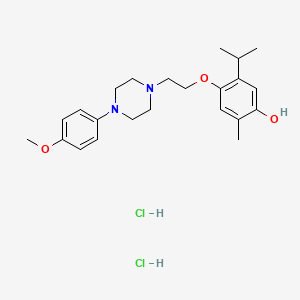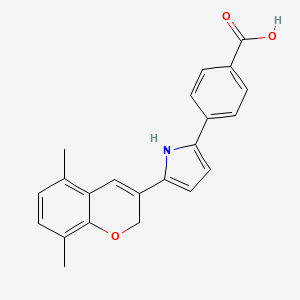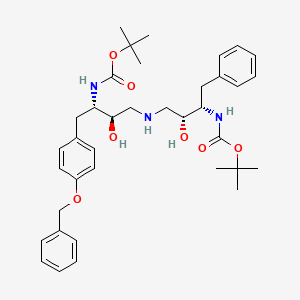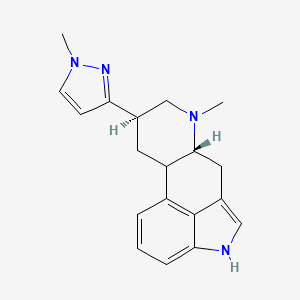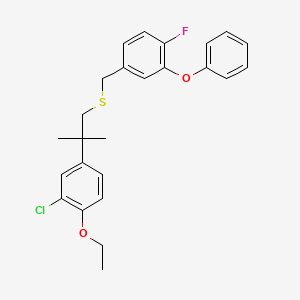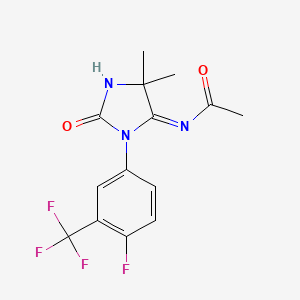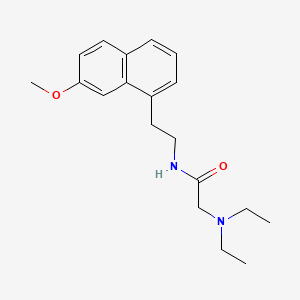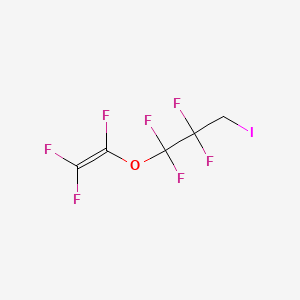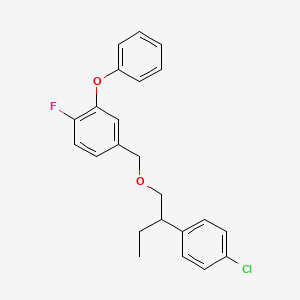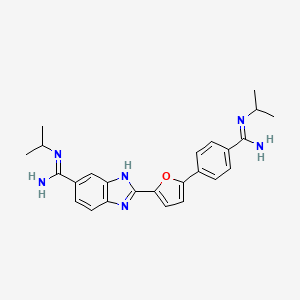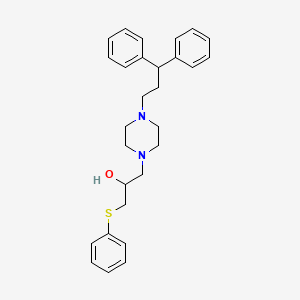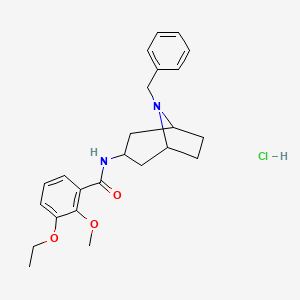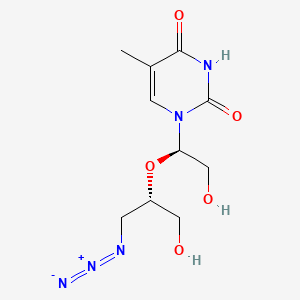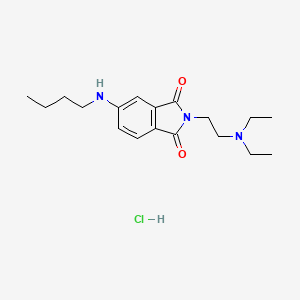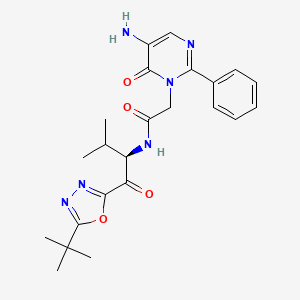
Freselestat, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Freselestat, ®-, also known as ONO-6818, is a potent and orally active inhibitor of neutrophil elastase. Neutrophil elastase is an enzyme involved in the inflammatory response, and its overactivity can lead to tissue damage. Freselestat has been investigated for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and acute lung injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Freselestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Freselestat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Freselestat undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of Freselestat with modified functional groups, which can be further tested for their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Freselestat has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory responses and reducing tissue damage.
Medicine: Explored as a potential therapeutic agent for conditions like chronic obstructive pulmonary disease and acute lung injury.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Wirkmechanismus
Freselestat exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By binding to the active site of neutrophil elastase, Freselestat prevents the enzyme from degrading its substrates, thereby reducing inflammation and tissue damage. This mechanism involves the interaction with specific molecular targets and pathways, including the reduction of interleukin 8 production and the formation of the complement membrane attack complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor with similar anti-inflammatory properties.
Alvelestat: A compound with a similar mechanism of action but different chemical structure.
Elafin: A naturally occurring inhibitor of neutrophil elastase with potential therapeutic applications
Uniqueness of Freselestat
Freselestat is unique in its high selectivity and potency as a neutrophil elastase inhibitor. It exhibits over 100-fold less activity against other proteases such as trypsin, pancreatic elastase, and collagenase, making it a highly specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Eigenschaften
CAS-Nummer |
208848-13-9 |
|---|---|
Molekularformel |
C23H28N6O4 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1 |
InChI-Schlüssel |
YSIHYROEMJSOAS-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


